molecular formula C10H12ClF2NO2 B12094461 (R)-b-Amino-2,4-difluoro-benzenebutanoic acid

(R)-b-Amino-2,4-difluoro-benzenebutanoic acid

Cat. No.: B12094461
M. Wt: 251.66 g/mol
InChI Key: JSUDTKJIUZNGOH-UHFFFAOYSA-N
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Description

®-b-Amino-2,4-difluoro-benzenebutanoic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-b-Amino-2,4-difluoro-benzenebutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 2,4-difluorobenzene.

    Functional Group Introduction: The introduction of the amino group can be achieved through nitration followed by reduction. The carboxylic acid group is introduced via carboxylation reactions.

    Chiral Resolution: The ®-enantiomer is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or separation methods.

Industrial Production Methods

Industrial production of ®-b-Amino-2,4-difluoro-benzenebutanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-b-Amino-2,4-difluoro-benzenebutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

®-b-Amino-2,4-difluoro-benzenebutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-b-Amino-2,4-difluoro-benzenebutanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • ®-b-Amino-2,4-difluorophenylacetic acid
  • ®-b-Amino-2,4-difluorobenzylamine
  • ®-b-Amino-2,4-difluorobenzamide

Uniqueness

®-b-Amino-2,4-difluoro-benzenebutanoic acid is unique due to its specific combination of functional groups and its chiral nature, which may confer distinct biological activities compared to its analogs.

This detailed article provides a comprehensive overview of ®-b-Amino-2,4-difluoro-benzenebutanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12ClF2NO2

Molecular Weight

251.66 g/mol

IUPAC Name

3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H

InChI Key

JSUDTKJIUZNGOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl

Origin of Product

United States

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